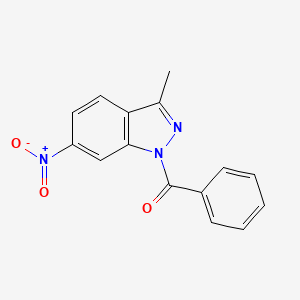

(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone

Description

“(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone” is a synthetic small molecule characterized by an indazole core substituted with a methyl group at the 3-position and a nitro group at the 6-position. The indazole moiety is linked via a methanone bridge to a phenyl ring.

Properties

CAS No. |

62271-18-5 |

|---|---|

Molecular Formula |

C15H11N3O3 |

Molecular Weight |

281.27 g/mol |

IUPAC Name |

(3-methyl-6-nitroindazol-1-yl)-phenylmethanone |

InChI |

InChI=1S/C15H11N3O3/c1-10-13-8-7-12(18(20)21)9-14(13)17(16-10)15(19)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

KDCMGLSTDAWFQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone typically involves the formation of the indazole ring followed by functionalization. One common method includes the cyclization of o-nitrobenzylamines with hydrazine derivatives under acidic conditions. The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize byproducts. For example, transition metal-catalyzed reactions, such as those involving copper or palladium, can be employed to facilitate the formation of the indazole ring and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The phenylmethanone moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Nitric acid, sulfuric acid.

Substitution: Electrophiles such as halogens or nitro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indazole ring can interact with enzymes or receptors. These interactions can modulate various biological pathways, such as signal transduction or metabolic processes .

Comparison with Similar Compounds

a) Substituent Effects on Electronic and Steric Properties

- Trifluoromethyl (CF₃) Groups : The CF₃ group in ’s compound increases lipophilicity (logP) and may improve membrane permeability but could reduce aqueous solubility. The target compound, lacking this group, is likely more hydrophilic.

Biological Activity

(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.

- IUPAC Name : (3-methyl-6-nitroindazol-1-yl)(phenyl)methanone

- Molecular Formula : C15H10N4O5

- Molecular Weight : 326.26 g/mol

- CAS Number : 62235-25-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Nitration of 3-methylindazole.

- Coupling with phenylmethanone derivatives under basic conditions using solvents like dichloromethane and catalysts such as triethylamine .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro groups can undergo reduction to form reactive intermediates that inhibit various enzymes and disrupt cellular processes, which is particularly relevant in cancer therapy .

Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:

- HCT-116 (colon cancer)

- MDA-MB-231 (breast cancer)

The results indicate that the compound displays moderate cytotoxicity, with IC50 values suggesting effective inhibition of cell growth .

Case Studies

- Study on Indazole Derivatives : A series of indazole derivatives, including variations similar to this compound, were synthesized and tested for anticancer activity. The study reported that several derivatives exhibited significant growth inhibition in MDA-MB-231 cells, highlighting the potential of indazole-based compounds in cancer therapy .

- Mechanistic Insights : Another study explored the mechanism by which indazole derivatives induce apoptosis in cancer cells. It was found that these compounds could enhance caspase activity and induce morphological changes indicative of apoptosis at specific concentrations .

Comparative Analysis

A comparison with similar compounds reveals the unique structural features of this compound:

| Compound | Unique Features | Anticancer Activity |

|---|---|---|

| This compound | Contains both 3-methyl and 6-nitro groups | Moderate activity against HCT116 and MDA-MB231 |

| (3-Methyl-1H-indazol-1-yl)(phenyl)methanone | Lacks the 6-nitro group | Lower activity compared to the nitro-substituted variant |

| (3-Methyl-6-nitroindazol-1-y)(4-nitrophenyl)methanone | Different nitro positioning | Variable activity based on substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.